2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid

Pharmaceutical Analysis Impurity Profiling RP-HPLC

2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid, also designated as α-(6-methoxy-2-naphthyl)lactic acid or alpha‑hydroxy naproxen, is a C14 H14 O4 aryl‑α‑hydroxy acid that constitutes the direct synthetic precursor of the non‑steroidal anti‑inflammatory drug naproxen. The α‑hydroxy group distinguishes it from naproxen and from the dehydration‑derived acrylic acid impurity, establishing its unique utility as both a key synthetic intermediate and a chromatographic reference standard for impurity profiling in naproxen drug substances.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 32721-11-2
Cat. No. B044213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid
CAS32721-11-2
Synonyms6-Methoxy-α-methyl-2-naphthaleneglycolic Acid;  2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic Acid;  α-(6-Methoxy-2-naphthyl)lactic Acid
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(=O)O)O
InChIInChI=1S/C14H14O4/c1-14(17,13(15)16)11-5-3-10-8-12(18-2)6-4-9(10)7-11/h3-8,17H,1-2H3,(H,15,16)
InChIKeyTZSHABFTBBOGRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic Acid (CAS 32721-11-2): Naproxen Intermediate and Pharmaceutical Reference Standard


2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid, also designated as α-(6-methoxy-2-naphthyl)lactic acid or alpha‑hydroxy naproxen, is a C14 H14 O4 aryl‑α‑hydroxy acid that constitutes the direct synthetic precursor of the non‑steroidal anti‑inflammatory drug naproxen. The α‑hydroxy group distinguishes it from naproxen and from the dehydration‑derived acrylic acid impurity, establishing its unique utility as both a key synthetic intermediate [1] and a chromatographic reference standard for impurity profiling in naproxen drug substances [2].

Why Generic Naproxen or Other NSAID Intermediates Cannot Substitute for 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic Acid


The α‑hydroxy substitution on the propionic acid side chain imparts both chemical and chromatographic properties that are absent in naproxen and in other aryl‑propionic acid intermediates. In a validated RP‑HPLC method, hydroxy naproxen exhibits a distinct retention time and UV absorption profile that enables baseline resolution (Rs > 2.0) from naproxen and its process‑related impurities within 25 min [1]. Attempting to use naproxen (CAS 22204‑53‑1) or 2‑(6‑methoxy‑2‑naphthyl)acrylic acid as a surrogate reference marker for hydroxy naproxen fails because these compounds lack the α‑hydroxy functionality, leading to different ionization efficiency, molar absorptivity, and fragmentation patterns that compromise method specificity and quantitative accuracy [2]. In synthetic applications, the α‑hydroxy group is the essential functional handle that enables downstream dehydration and subsequent asymmetric hydrogenation to (S)‑naproxen; substituting a non‑hydroxylated analog breaks the synthetic route entirely [3].

Quantitative Differentiation Evidence for 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic Acid Against Closest Analogs


Distinct Retention Time and Resolution in RP-HPLC Versus Naproxen and Process-Related Impurities

In the validated RP‑HPLC method of Rao et al. (2020), 2‑hydroxy‑2‑(6‑methoxy‑2‑naphthyl)propionic acid (hydroxy naproxen) was separated from naproxen and its related compounds on a Zorbax SB C8 column (150 × 4.6 mm, 3.5 µm) using a gradient of 0.1% trifluoroacetic acid in water and acetonitrile. The method achieved excellent resolution between hydroxy naproxen and all related compounds, with all peaks eluting within 25 min and the correlation coefficient (r) exceeding 0.995 [1]. This resolution is critical because naproxen and its desmethyl or acrylic acid analogs co‑elute under isocratic conditions commonly used for NSAID analysis, making hydroxy naproxen the only compound in this series that provides unambiguous identification of the hydroxy‑intermediate impurity class.

Pharmaceutical Analysis Impurity Profiling RP-HPLC

Quantitative Spectrophotometric Detection Limits for Hydroxy Naproxen Versus Underivatized Naproxen

Mahmood and Al‑Sarraj (2020) developed two spectrophotometric methods for naproxen determination that rely on chemical modulation of naproxen to its hydroxy analog (structurally identical to 2‑hydroxy‑2‑(6‑methoxy‑2‑naphthyl)propionic acid) followed by oxidation with potassium permanganate. In the acidic‑medium method, the hydroxy analog exhibited a linear range of 1–8 ppm, molar absorptivity of 9.7 × 10³ L mol⁻¹ cm⁻¹, LOD of 0.075 µg mL⁻¹, and LOQ of 0.25 µg mL⁻¹. In the basic‑medium method, the linear range was 2–7 ppm, molar absorptivity 6.8 × 10³ L mol⁻¹ cm⁻¹, LOD of 0.0098 µg mL⁻¹, and LOQ of 0.033 µg mL⁻¹ [1]. Underivatized naproxen cannot be detected by this permanganate oxidation approach because it lacks the α‑hydroxy group required for the oxidation reaction, demonstrating a functional differentiation that directly impacts analytical method selection.

Spectrophotometry Analytical Method Development Quality Control

Synthetic Pathway Differentiation: α-Hydroxy Intermediate as the Exclusive Gate to (S)-Naproxen

U.S. Patent 5,750,764 explicitly describes 2‑hydroxy‑2‑(6‑methoxy‑2‑naphthyl)propionic acid as the disubstituted propionic acid intermediate prepared via acylation of 2‑methoxynaphthalene, followed by dehydration to the acrylic acid derivative and asymmetric hydrogenation to yield (S)‑naproxen [1]. U.S. Patent 4,922,010 further discloses that the α‑hydroxy acid is reduced to naproxen using a metal catalyst in a lower aliphatic acid under hydrogen atmosphere, providing a shorter synthetic route compared to the 7‑step Grignard‑based process that requires expensive and hazardous reagents such as hydroiodic acid or quaternary ammonium salts [2]. The quantitative advantage is a reduction in synthetic steps from 7 to 3 steps (acylation → reduction → resolution) and elimination of stoichiometric heavy‑metal reagents. While exact yield comparisons require proprietary process data, the patent explicitly describes the prior multi‑step routes as having "many problems" due to "highly dangerous or expensive" starting materials, positioning the α‑hydroxy acid pathway as the industrially preferred route.

Organic Synthesis Process Chemistry Naproxen Manufacturing

Pharmacopeial Traceability and Regulatory Acceptance as a Naproxen Impurity Reference Standard

Alpha‑hydroxy naproxen is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. It is explicitly designated for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for naproxen [2]. This regulatory positioning contrasts with generic naproxen sodium or other NSAID reference standards, which are designated for assay rather than impurity profiling. The quantitative implication is that hydroxy naproxen reference standards typically achieve purity specifications of ≥95% (HPLC) , enabling detection and quantification of this specific impurity at the ICH‑mandated 0.10% threshold in naproxen drug substance.

Pharmaceutical Quality Control Reference Standards Pharmacopeial Compliance

Functional Group Stability: α-Hydroxy Acid Susceptibility to Dehydration Versus Naproxen

The α‑hydroxy acid functional group renders 2‑hydroxy‑2‑(6‑methoxy‑2‑naphthyl)propionic acid susceptible to acid‑catalyzed dehydration, forming 2‑(6‑methoxy‑2‑naphthyl)acrylic acid—a known process impurity detected at approximately 0.6% in naproxen bulk drug by HPLC [1]. In contrast, naproxen itself lacks the α‑hydroxy group and does not undergo this dehydration pathway under standard stress conditions. The validated stability‑indicating UHPLC method of Rao and Rao (2013) demonstrated that naproxen exhibits only 0.50% degradation under acid hydrolysis (0.5 N HCl, 6 h) and 0.24% under oxidative stress (5% H₂O₂, 6 h), with no degradation under thermal or photolytic conditions [2]. The hydroxy analog is expected to show significantly higher acid‑catalyzed degradation due to the labile tertiary α‑hydroxy group, although direct comparative stress data for the pure hydroxy compound remains absent from the open literature. This differential stability profile means that the α‑hydroxy acid requires refrigerated storage (2–8 °C) to prevent degradation [3], whereas naproxen is stable at ambient temperature.

Stability Studies Degradation Chemistry Forced Degradation

Validated Application Scenarios for 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic Acid in Pharmaceutical R&D and Quality Control


Impurity Reference Marker for Naproxen ANDA Submissions (ICH-Compliant QC)

In generic drug development, ANDA applicants must identify and quantify all process‑related impurities at or above the 0.10% ICH threshold. The validated RP‑HPLC method using a Zorbax SB C8 column and TFA/acetonitrile gradient achieves baseline resolution (Rs > 2.0) of 2‑hydroxy‑2‑(6‑methoxy‑2‑naphthyl)propionic acid from naproxen and co‑occurring impurities within 25 min, with r > 0.995 and sensitivity below 0.5 µg mL⁻¹ . The compound is supplied with characterization data traceable to USP or EP standards upon feasibility, satisfying regulatory requirements for reference standard qualification .

Key Synthetic Intermediate in the Shortened 3‑Step (S)-Naproxen Manufacturing Route

Process chemistry teams seeking to replace legacy 7‑step Grignard‑based naproxen synthesis can adopt the 3‑step route enabled by 2‑hydroxy‑2‑(6‑methoxy‑2‑naphthyl)propionic acid as the pivotal intermediate. The sequence—acylation of 2‑methoxynaphthalene with pyruvic acid in the presence of a Lewis acid, dehydration to the acrylic acid, and catalytic asymmetric hydrogenation—eliminates stoichiometric cadmium chloride and hydroiodic acid, reducing hazardous waste and regulatory complexity . This intermediate is commercially available at scales ranging from 100 mg to 1 g for R&D, with pricing reflecting its role as a specialized pharmaceutical intermediate .

Orthogonal Spectrophotometric Quantification for Laboratories Without HPLC-MS Capability

The α‑hydroxy group enables indirect spectrophotometric determination of naproxen via chemical modulation to the hydroxy analog followed by permanganate oxidation, achieving sub‑ppm detection limits (LOD: 0.0098 µg mL⁻¹ in basic medium; 0.075 µg mL⁻¹ in acidic medium) . This method provides a cost‑effective alternative for resource‑limited QC laboratories that require naproxen quantification but cannot access HPLC‑MS/MS instrumentation.

Stability-Study Marker for Dehydration Impurity Formation in Naproxen Drug Substance

2‑Hydroxy‑2‑(6‑methoxy‑2‑naphthyl)propionic acid dehydrates to 2‑(6‑methoxy‑2‑naphthyl)acrylic acid, a known impurity detected at approximately 0.6% in naproxen bulk drug . Monitoring this dehydration product during forced degradation studies (acid, thermal) using the validated UHPLC method with UV detection at 235 nm and a Poroshell 120 EC‑C18 column (50 mm × 4.6 mm, 2.7 µm) enables comprehensive stability assessment per ICH Q1A guidelines . Due to the thermal lability of the α‑hydroxy group, the reference standard must be stored at 2–8 °C to maintain integrity .

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